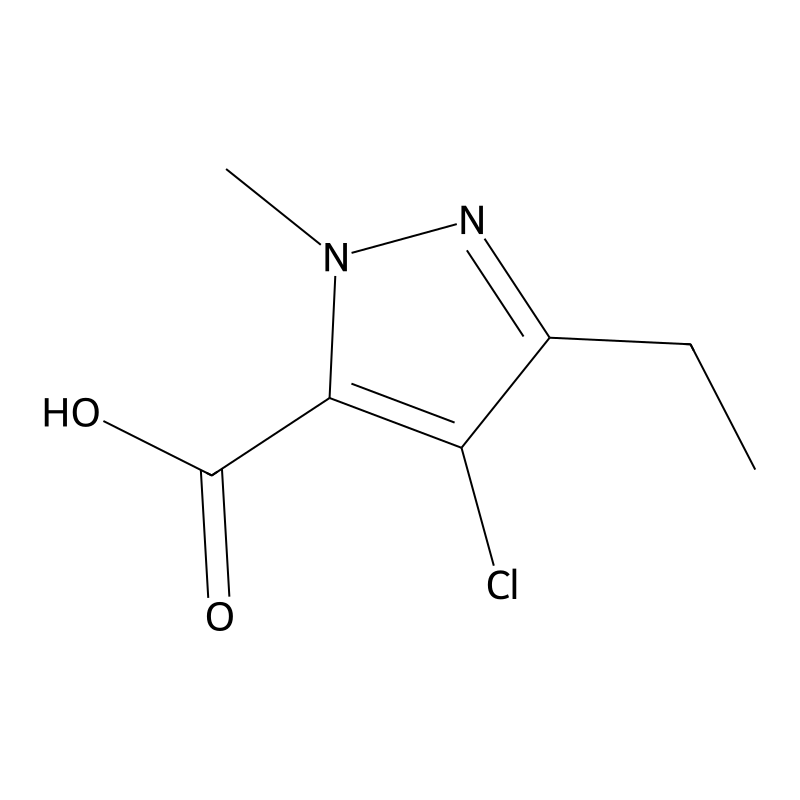4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Heterocyclic Compounds:
The presence of the pyrazole ring system in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid suggests potential applications as a precursor for the synthesis of other heterocyclic compounds. Pyrazoles are a diverse class of heterocycles with various biological activities. Modifying the pyrazole core of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid could lead to the development of novel compounds with desired properties.
While there isn't currently published research specifically utilizing 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, similar pyrazole derivatives have been explored as starting materials for the synthesis of diverse heterocycles, such as triazoles and imidazoles, which are known for their pharmaceutical applications [, ].
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol. It is classified as a solid at room temperature, typically appearing as a white to light yellow powder or crystalline substance. The compound has a melting point ranging from 162 °C to 166 °C .
Physical Properties:
- Molecular Formula: C₇H₉ClN₂O₂
- Molecular Weight: 188.61 g/mol
- Melting Point: 164 °C
- Appearance: White to light yellow powder
- Skin and eye irritation: The carboxylic acid group can cause skin and eye irritation upon contact [].
- Respiratory irritation: The compound may cause respiratory irritation if inhaled.
- Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
The chemical reactivity of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid can be explored through various reactions typical of carboxylic acids and pyrazole derivatives. It may participate in:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide.
- Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Formation of Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds.
- Chlorination: Introducing the chlorine substituent at the 4-position.
- Carboxylation: Adding a carboxylic acid group at the 5-position using methods such as carbon dioxide insertion or direct functionalization.
Interaction studies for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid primarily focus on its binding affinity with biological targets such as enzymes or receptors. Research into similar compounds has shown that modifications in the pyrazole structure can significantly alter their interaction profiles, which could be beneficial for designing more effective therapeutic agents.
Several compounds share structural similarities with 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 1015868-48-0 | 0.76 |
| 4-Chloro-1H-pyrazole-5-carboxylic acid | 84547-87-5 | 0.74 |
| 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid | 32089-46-6 | 0.67 |
| 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | 871239-17-7 | 0.63 |
| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | 0.76 |
Uniqueness: The presence of both chloro and ethyl groups at specific positions distinguishes this compound from its analogs, potentially influencing its biological activity and solubility properties.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








